molecular formula C18H20N4O2 B2564285 (2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one CAS No. 338400-36-5

(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2564285
CAS No.: 338400-36-5
M. Wt: 324.384
InChI Key: PYTZXZUYGUHTNC-URBIQPSMSA-N
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Description

The compound (2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one features a conjugated diketone system with dual hydrazinylidene moieties and aromatic substituents. The (2E,3E) configuration ensures planar geometry, facilitating π-π stacking and intramolecular charge transfer. Key structural elements include:

  • 3,5-Dimethylphenyl group: Electron-donating methyl substituents enhance steric bulk and modulate electronic properties.
  • 4-Methoxyphenyl ketone: The methoxy group (-OCH₃) contributes to solubility and resonance stabilization.

Spectral characterization (e.g., NMR, UV-Vis) for such compounds typically reveals distinct shifts for hydrazinylidene protons (δ 8–10 ppm in ¹H-NMR) and carbonyl carbons (δ 180–190 ppm in ¹³C-NMR), as observed in analogous systems .

Properties

IUPAC Name

(2E,3E)-2-[(3,5-dimethylphenyl)hydrazinylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-8-13(2)10-15(9-12)21-22-17(11-20-19)18(23)14-4-6-16(24-3)7-5-14/h4-11,21H,19H2,1-3H3/b20-11+,22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTZXZUYGUHTNC-URBIQPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one , commonly referred to as a hydrazone derivative, has garnered attention in recent research due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_4O, with a molecular weight of approximately 300.37 g/mol. The structure features a hydrazone linkage, which is known for conferring various biological activities.

Biological Activities

Hydrazones are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies indicate that hydrazone derivatives exhibit significant antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death.
  • Anticancer Properties : Research has shown that hydrazones can act as potent anticancer agents. For instance, derivatives have been evaluated against several cancer cell lines, demonstrating IC50 values in the micromolar range. Specific studies have reported that similar compounds exhibit selective cytotoxicity against breast cancer cell lines, suggesting potential for targeted cancer therapies .
  • Anti-inflammatory Effects : Some hydrazone derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Reacting 3,5-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone linkage.
  • Purification : The resulting product is purified using recrystallization techniques to ensure high purity.

Anticancer Activity

A notable study evaluated the compound's efficacy against various cancer cell lines. It showed promising results with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)
MDA-MB-2316.7
HepG215
A54912

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Evaluation

In another study assessing antimicrobial activity, derivatives of similar hydrazones were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the hydrazone significantly enhanced antimicrobial potency:

Compound TypeMinimum Inhibitory Concentration (MIC)
Hydrazone A125 µg/mL
Hydrazone B200 µg/mL

This highlights the potential for structural modifications to optimize biological activity .

The biological activity of hydrazones is often attributed to their ability to form chelates with metal ions or interact with various biomolecules such as proteins and nucleic acids. The nitrogen atoms in the hydrazone structure can act as nucleophiles, facilitating interactions that disrupt cellular processes.

Scientific Research Applications

Anticancer Activity

Research has indicated that hydrazone derivatives exhibit significant anticancer properties. For instance, compounds similar to (2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that such derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Antimicrobial Properties

Hydrazone compounds have also demonstrated antimicrobial activity against a range of pathogens. The presence of specific substituents on the phenyl rings can enhance their efficacy against bacteria and fungi. For example, some studies have reported that similar compounds exhibit inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes .

Coordination Chemistry

Hydrazone derivatives are explored in coordination chemistry for their ability to form complexes with transition metals. These complexes can exhibit interesting electronic properties and may be utilized in catalysis or as sensors. The unique structural features of this compound make it a candidate for further investigation in this area .

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of several hydrazone derivatives, including those structurally related to this compound. The results demonstrated that these compounds significantly reduced the viability of cancer cells in vitro and showed promise for further development as therapeutic agents .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of hydrazone compounds. The study found that certain derivatives exhibited potent activity against both bacterial and fungal strains. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Compound Name Aromatic Substituents Key Functional Groups Molecular Formula Molar Mass (g/mol)
Target Compound 3,5-dimethylphenyl, 4-methoxyphenyl Dual hydrazinylidene, diketone C₁₈H₁₉N₃O₂ 309.37
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal 3,5-dichlorophenyl, 4-methylphenyl Single hydrazinylidene, aldehyde C₁₆H₁₂Cl₂N₂O 335.19
(2E,3E)-1-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one 3,5-dichlorophenyl, 4-bromophenyl Hydrazinylidene, oxime, diketone C₁₅H₁₀BrCl₂N₃O₂ 415.07
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one 4-methoxyphenyl, pyrrolidin-diazenyl Diazenyl, enone C₂₁H₂₁N₃O₂ 347.41

Key Observations :

  • Electron-Withdrawing vs.
  • Bromophenyl Substitution : The bromine atom in increases molar mass and polarizability, which may enhance intermolecular interactions (e.g., halogen bonding) in crystallography .
  • Diazenyl Group : The pyrrolidin-diazenyl substituent in introduces redox-active character, absent in the target compound .

Spectroscopic and Crystallographic Trends

  • NMR Shifts :
    • Hydrazinylidene protons in the target compound are expected near δ 9.2–9.8 ppm (¹H-NMR), similar to related hydrazone derivatives .
    • The 4-methoxyphenyl carbonyl carbon resonates at δ 185–190 ppm (¹³C-NMR), comparable to (2E)-1-(3,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .
  • Crystal Packing :
    • Methoxy-containing analogs (e.g., ) exhibit hydrogen bonding via C–H···O interactions, forming layered structures. In contrast, brominated derivatives (e.g., ) rely on C–H···π and halogen interactions for stabilization .

Research Implications

  • Pharmaceutical Potential: Hydrazinylidene derivatives often exhibit antimicrobial or anticancer activity; however, the target compound’s bioactivity remains unstudied. Analogous enones (e.g., ) show promise in chemotaxis modulation .
  • Material Science : The planar structure and conjugated system suggest utility in organic electronics, similar to diazenyl-containing compounds .

Q & A

Q. What synthetic strategies are optimal for preparing (2E,3E)-bis-hydrazone derivatives like the target compound?

The compound can be synthesized via Claisen-Schmidt condensation between a ketone (e.g., 4-methoxyacetophenone) and substituted aldehydes under basic conditions. For example:

  • Dissolve 4-methoxyacetophenone and a substituted aldehyde (e.g., 3,5-dimethylphenylhydrazine) in ethanol.
  • Add aqueous NaOH or KOH dropwise at room temperature with stirring for 4–6 hours .
  • Isolate the product via filtration, wash with water, and recrystallize in ethanol.

Table 1: Representative Reaction Conditions

ReactantsSolventBaseReaction TimeYieldReference
4-Methoxyacetophenone + 2,6-DichlorobenzaldehydeEthanol20% KOH4 h75%
Para-hydroxyacetophenone + 3,5-DifluorobenzaldehydeEthanolNaOH6 h68%

Q. How can the E/Z configuration of the hydrazone moieties be confirmed experimentally?

Use a combination of:

  • X-ray crystallography : Resolve bond angles and planarity of the hydrazone groups (e.g., C=N bond lengths ~1.28–1.30 Å indicate E configuration) .
  • 1H NMR : Observe coupling constants (e.g., J = 15–16 Hz for trans-vinylic protons in α,β-unsaturated ketones) .
  • IR spectroscopy : Confirm C=N stretching vibrations at ~1600–1620 cm⁻¹ .

Q. What safety protocols are critical when handling hydrazine derivatives?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential toxicity of hydrazine intermediates.
  • Refer to SDS for specific hazards (e.g., CAS 10535-17-8: avoid inhalation, store at 2–8°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental structural data for this compound?

  • Perform DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and compare with X-ray data. Key parameters include:
  • Bond lengths (C=N: ~1.29 Å experimentally vs. 1.30 Å theoretically) .
  • Dihedral angles between aromatic rings and hydrazone planes.
    • Validate UV-Vis λmax predictions via TD-DFT and compare with experimental spectra .

Q. What experimental design considerations are critical for assessing antimicrobial activity of this compound?

  • Test strains : Use Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Methodology :
  • Prepare serial dilutions (1–256 µg/mL) in DMSO.

  • Use agar well diffusion or microbroth dilution (MIC/MBC assays) .

    • Controls : Include standard antibiotics (e.g., ampicillin) and solvent blanks.

    Table 2: Example Antimicrobial Results

    StrainMIC (µg/mL)MBC (µg/mL)Reference
    S. aureus3264
    E. coli64128

Q. How can crystallographic challenges (e.g., poor crystal growth) be mitigated for hydrazone derivatives?

  • Slow evaporation : Recrystallize in ethanol or methanol at 4°C for 1–2 weeks .
  • Additives : Introduce trace ethyl acetate or hexane to induce nucleation.
  • Temperature gradients : Use a thermal cycler to vary crystallization temperatures.

Q. What strategies resolve contradictions between spectroscopic and computational data?

  • NMR vs. DFT : Re-examine solvent effects (e.g., chloroform vs. DMSO) on chemical shifts.
  • IR discrepancies : Verify sample purity (e.g., column chromatography) to eliminate overlapping peaks from impurities .
  • XRD validation : Use single-crystal data as the gold standard for bond parameter comparisons .

Q. How can the reactivity of hydrazone groups be exploited for functionalization or coordination chemistry?

  • Chelation : React with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes. Monitor via UV-Vis (d-d transitions) or cyclic voltammetry .
  • Derivatization : Condense with carbonyl compounds (e.g., aldehydes) to generate bis-hydrazones for photophysical studies .

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